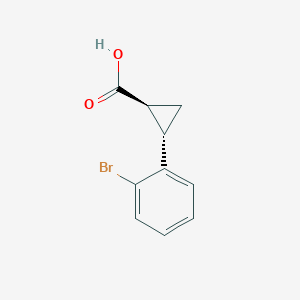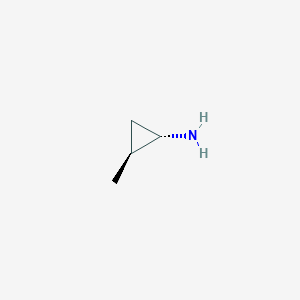
(1S,2S)-2-methylcyclopropan-1-amine
Vue d'ensemble
Description
“(1S,2S)-2-methylcyclopropan-1-amine” is a chemical compound with the molecular formula C4H9N . It has a molecular weight of 71.12 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 . This indicates that the molecule consists of a cyclopropane ring with a methyl group and an amine group attached.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 71.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 71.073499291 g/mol .Applications De Recherche Scientifique
Synthesis of Chiral Cyclopropane Derivatives : A study reported the synthesis of enantiomerically pure (1S,2S)-1-aminocyclopropanephosphonic acids from (2S)-methylcyclopropanone acetal, a process important for creating specific molecular structures used in medicinal chemistry (Fadel & Tesson, 2000).
Ring-Opening Reactions in Drug Synthesis : Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including (1S,2S)-2-methylcyclopropan-1-amine, has been conducted. This methodology is significant in the synthesis of drugs, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Pharmacological Applications : The compound has been used in the development of potent nonpeptide antagonists of the substance P (NK1) receptor, an important target in pharmaceutical research (Snider et al., 1991).
Photochemical Production for Drug Development : The photochemical conversion of aminocyclopropanes, including this compound, into 1-aminonorbornanes was reported. This is relevant for drug discovery as it provides access to a diverse array of substitution patterns on saturated carbocyclic frameworks (Staveness et al., 2019).
Synthesis of Chiral Ligands : The synthesis and characterization of new C2 symmetric chiral bisamide ligands derived from this compound have been studied, which is useful in asymmetric transformations in chemistry (Majid et al., 2012).
Biocatalytic Routes for Drug Synthesis : There are studies on biocatalytic approaches to synthesizing key building blocks for pharmaceutical agents, including anti-thrombotic agents, using cyclopropyl amines such as this compound (Hugentobler et al., 2016).
Propriétés
IUPAC Name |
(1S,2S)-2-methylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B8011952.png)

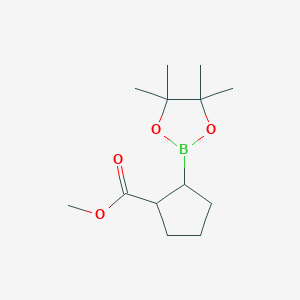

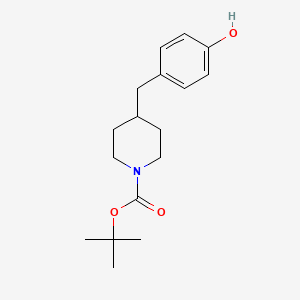
![Tert-butyl 4-[4-(aminomethyl)piperidin-1-yl]piperidine-1-carboxylate](/img/structure/B8011976.png)


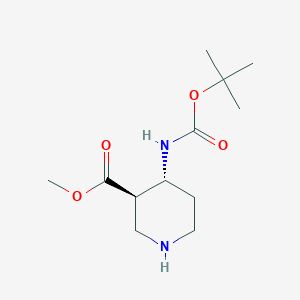
![4-[(1R,2S)-rel-2-aminocyclopropyl]phenol](/img/structure/B8012003.png)
